[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride
Description
The compound [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride features a pyrrolo[2,3-d]pyrimidine core fused to a piperidine ring, with a methanamine group at the 4-position of the piperidine. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications .
Properties
IUPAC Name |
[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5.2ClH/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12;;/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNGKSOTLSCXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NC3=C2C=CN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d]pyrimidin-4-yl core. This can be achieved through a series of reactions including cyclization, amination, and halogenation
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amine group to an amide or nitro group.
Reduction: : Reducing any nitro groups to amines.
Substitution: : Replacing hydrogen atoms on the piperidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Typical reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: : Reagents like alkyl halides and strong bases are often used.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Primary amines.
Substitution: : Alkylated piperidines.
Scientific Research Applications
[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine and its derivatives exhibit a range of applications, primarily in the development of kinase inhibitors and as building blocks for creating more complex pharmaceutical compounds . The research findings and insights are detailed below:
Scientific Research Applications
Kinase Inhibitors
- Protein Kinase B (PKB) / Akt Inhibitors [1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine derivatives are utilized in the creation of selective inhibitors of protein kinase B (PKB), also known as Akt . These inhibitors have demonstrated antitumor activity in vivo .
- MerTK Inhibitors Pyrrolopyrimidine compounds, which include derivatives of [1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine, can selectively inhibit Mer tyrosine kinase (MerTK) activity .
Modification of Piperidine Moiety
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides Modifications to the piperidine moiety have led to the development of potent and orally bioavailable inhibitors of PKB . These compounds have shown the ability to modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in mice .
- Structure-Activity Relationship Systematic variations of substituents on the piperidine ring have been explored to optimize the inhibitory activity and selectivity . For example, variations at the 4-position of the aromatic ring have shown that certain substituents, like chlorine, are optimal for PKB inhibition .
Building Blocks for Complex Compounds
- Synthesis of complex structures [1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is used as a building block in the synthesis of more complex compounds .
- Pharmaceutical development These compounds are essential in creating new treatments for various diseases and disorders .
Fragment-Based Drug Discovery
- PPI Stabilizers . Fragment-based approaches have identified [1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-L-alanine as a protein-protein interaction (PPI) stabilizer .
Data Tables and Case Studies
While the search results provide specific data regarding the biochemical efficacy, potency, and affinity of different compounds, they do not include comprehensive data tables or well-documented case studies specifically for "[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride" . However, the provided information allows for an understanding of how this compound is utilized in research:
- Inhibition of PKBβ and PKA Table 1 within search result details the inhibition of PKBβ and PKA by substituted 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .
- Structure-Activity Relationships Variations in the substituents at the 4-position of the piperidine ring, such as chlorine, influence PKB inhibition . The size and flexibility of substituents can also affect activity, with larger substituents potentially hindering favorable interactions with PKB .
- Fragment-to-lead case studies Table 2 in search result provides fragment-to-lead case studies for PPI modulators.
Cautionary Statements
- Hazard Statements : [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .
- Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray and wear protective gloves/protective clothing/eye protection/face protection . IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
The mechanism by which [(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride exerts its effects involves the inhibition of protein kinase B (Akt). Akt is a key player in intracellular signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting Akt, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogs with Modified Piperidine Substituents
The following compounds share the pyrrolo[2,3-d]pyrimidine-piperidine scaffold but differ in substituents, influencing their biological targets and physicochemical properties:
Key Observations :
Functional Analogs with Divergent Therapeutic Targets
These compounds retain the pyrrolo[2,3-d]pyrimidine core but exhibit distinct pharmacological profiles due to varied substituents:
Key Observations :
- Capivasertib replaces methanamine with a carboxamide group, enabling oral bioavailability and potent Akt inhibition .
- Itacitinib incorporates a pyrazole-azetidine motif and trifluoromethyl group, shifting selectivity toward JAK1 .
- The SARS-CoV-2 inhibitor demonstrates the scaffold's versatility in targeting non-kinase viral proteins .
Physicochemical Comparison
| Compound | Solubility | LogP (Predicted) | Salt Form |
|---|---|---|---|
| Target compound | High (dihydrochloride) | ~1.5 | Dihydrochloride |
| CID56020 | Moderate | ~3.0 | Free base |
| Capivasertib | High | ~1.8 | Free base/cocrystal |
| Itacitinib | Moderate | ~3.5 | Free base |
Biological Activity
The compound [1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride is a derivative of pyrrolo[2,3-d]pyrimidine, which has gained attention for its biological activity, particularly as an inhibitor of protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The primary biological activity of this compound is attributed to its role as an inhibitor of protein kinase B (PKB or Akt) . PKB is a critical component in intracellular signaling pathways that regulate cell growth and survival. Aberrant PKB signaling is often implicated in various cancers, making its inhibition a promising therapeutic strategy.
Key Findings:
- The compound exhibits ATP-competitive inhibition with nanomolar potency against PKB, showing up to 150-fold selectivity over closely related kinases such as PKA (Protein Kinase A) .
- Variations in the chemical structure have led to the identification of more potent derivatives that maintain high selectivity and oral bioavailability .
Therapeutic Applications
The biological activity of this compound suggests potential applications in treating various conditions:
- Cancer Therapy : The compound has demonstrated significant antitumor activity in vivo, inhibiting the growth of human tumor xenografts in nude mice at well-tolerated doses .
- Immunological Disorders : As a potent inhibitor of Janus Kinase 3 (JAK3), similar compounds have been explored for their utility in treating autoimmune diseases such as lupus, rheumatoid arthritis, and multiple sclerosis .
Case Studies
Several studies highlight the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in clinical and preclinical settings:
- In Vivo Studies : In a study involving human tumor xenografts, derivatives of this compound were shown to modulate key biomarkers in the PI3K−PKB−mTOR signaling pathway, leading to reduced tumor growth .
| Study Type | Findings |
|---|---|
| In Vivo | Significant inhibition of tumor growth in nude mice models. |
| In Vitro | High selectivity for PKB over PKA with nanomolar potency. |
Structure-Activity Relationship (SAR)
The structural modifications in pyrrolo[2,3-d]pyrimidine derivatives have been crucial for enhancing their biological activity:
- Substituent Variation : Changes in the linker groups and substituents have been systematically studied to optimize potency and selectivity against various kinases.
| Compound | Structure | Activity |
|---|---|---|
| CCT128930 | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Potent ATP-competitive inhibitor of PKBβ |
| Modified Derivative | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Improved oral bioavailability and selectivity |
Q & A
What are the established synthetic routes for [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride, and how do reaction conditions influence intermediate stability?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with pyrrolo[2,3-d]pyrimidine core formation followed by piperidine substitution and dihydrochloride salt preparation. Key steps include:
- Core Synthesis : Cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, followed by chlorination .
- Piperidine Substitution : Reaction of 4-chloro-pyrrolo[2,3-d]pyrimidine with 4-aminomethylpiperidine under nucleophilic aromatic substitution (SNAr) conditions. Solvent choice (e.g., DMF, THF) and temperature (80–120°C) critically affect yield and regioselectivity .
- Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to isolate the dihydrochloride salt .
Methodological Insight : Monitor intermediates via HPLC and LC-MS to detect side products (e.g., over-chlorination or dimerization). Stability of intermediates like 4-chloro-pyrrolo[2,3-d]pyrimidine is pH-sensitive; storage at –20°C in inert atmospheres is recommended .
How can researchers characterize the purity and structural integrity of [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride?
Basic Research Question
A multi-modal analytical approach is essential:
- NMR Spectroscopy : Confirm regiochemistry of the pyrrolo[2,3-d]pyrimidine core (e.g., ¹H NMR for H-2/H-5 protons) and piperidine substitution (δ ~3.5–4.0 ppm for methanamine protons) .
- HPLC-PDA/MS : Assess purity (>95%) and detect impurities (e.g., residual solvents, unreacted intermediates) using C18 columns with 0.1% TFA in water/acetonitrile gradients .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the piperidine ring or salt form .
Advanced Tip : Couple differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA) to evaluate hydrate formation and thermal stability of the dihydrochloride salt .
What experimental design strategies optimize reaction yields and selectivity in synthesizing this compound?
Advanced Research Question
Use Design of Experiments (DoE) to systematically optimize variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (80–120°C), stoichiometry (1.2–2.0 eq. of piperidine), and reaction time (12–48 hrs) .
- Response Surface Methodology (RSM) : Model interactions between factors to identify robust conditions. For example, higher temperatures in DMF improve SNAr efficiency but may increase decomposition .
- High-Throughput Screening (HTS) : Test 96-well plates with varied catalysts (e.g., Pd/C for potential coupling steps) .
Case Study : A 2³ factorial design reduced side-product formation by 40% when THF replaced DMF at 100°C, balancing reactivity and stability .
How can conflicting data on the compound’s biological activity (e.g., kinase inhibition vs. off-target effects) be resolved?
Advanced Research Question
Address contradictions through:
- Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values against >100 kinases. Cross-validate with cellular assays (e.g., phospho-kinase arrays) .
- Structural Analysis : Perform molecular docking to identify binding poses in the ATP-binding pocket. Compare with analogs (e.g., Forodesine Hydrochloride) to rationalize selectivity .
- Metabolite Screening : LC-MS/MS to detect active metabolites that may contribute to off-target effects .
Example : A 2024 study resolved discrepancies in JAK2 inhibition by identifying a metabolite (N-oxide form) with enhanced activity .
What are the critical challenges in scaling up the synthesis, and how can they be mitigated?
Advanced Research Question
Key challenges include:
- Reactor Design : Exothermic reactions (e.g., chlorination) require jacketed reactors with precise temperature control to prevent runaway reactions .
- Purification : Replace column chromatography with crystallization (e.g., anti-solvent addition in ethanol/water) for dihydrochloride isolation. Optimize crystal size via cooling rate adjustments .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .
Scale-Up Example : A pilot-scale batch (1 kg) achieved 78% yield using continuous flow reactors for the SNAr step, reducing solvent waste by 50% .
How does the compound’s stability vary under different storage and experimental conditions?
Basic Research Question
Stability is influenced by:
- pH : The dihydrochloride salt is stable at pH 2–4 but hydrolyzes in basic conditions (pH >8), releasing free base .
- Temperature : Long-term storage at –20°C is recommended; degradation (≥5%) occurs after 6 months at 4°C .
- Light Exposure : UV-Vis studies show photodegradation via N-oxide formation under UV light (λ = 254 nm) .
Methodological Guidance : Conduct accelerated stability studies (40°C/75% RH for 3 months) per ICH guidelines to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
